tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate
Overview
Description
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C8H18N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of tert-butyl carbamate with hydrazine in the presence of a suitable catalyst. The reaction conditions typically include maintaining a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate involves scaling up the laboratory synthesis process. This includes the use of reactors and other equipment to handle larger quantities of reactants and products. The process is optimized to achieve high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can convert the compound into its reduced forms.
Substitution: : Substitution reactions can replace one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: : The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: : The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate can be compared with other similar compounds, such as:
Hydrazinecarbonyl derivatives: : These compounds share the hydrazinecarbonyl functional group but may have different substituents or structural features.
Carbamate derivatives: : These compounds contain the carbamate group but differ in their side chains or other functional groups.
Properties
IUPAC Name |
tert-butyl N-[2-(hydrazinecarbonylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3/c1-8(2,3)15-7(14)11-5-4-10-6(13)12-9/h4-5,9H2,1-3H3,(H,11,14)(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATKIPIGZRCTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136576 | |
Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-62-1 | |
Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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